molecular formula C11H18O4 B13835375 6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

Cat. No.: B13835375
M. Wt: 214.26 g/mol
InChI Key: ZYFHDJJFNJDMJJ-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is an organic compound belonging to the cyclohexenone family. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methoxymethyl substituents on a cyclohexenone ring.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the cyclohexenone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is unique due to its specific combination of ethoxy, methoxy, and methoxymethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

6-ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H18O4/c1-4-15-11-8(7-13-2)5-9(14-3)6-10(11)12/h6,8,11H,4-5,7H2,1-3H3

InChI Key

ZYFHDJJFNJDMJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=CC1=O)OC)COC

Origin of Product

United States

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